

nigericin solvent compatibility for experiments

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Compound Focus: Nigericin

CAS No.: 28380-24-7

Cat. No.: S548943

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Nigericin Properties and Solvent Compatibility

Nigericin is a polyether ionophore antibiotic with low water solubility and high solubility in various organic solvents [1].

Property	Specification	Relevance to Experimentation
Molecular Formula	C ₄₀ H ₆₈ O ₁₁ [2] [1]	-
Physical State	White crystalline solid [1]	Requires dissolution for most biological assays.
Water Solubility	0.01 mg/L (Low) [1]	Not suitable for preparing stock solutions in aqueous buffers.
Organic Solvent Solubility	5000 mg/L in Ethanol [1]	Suitable for preparing high-concentration stock solutions.

Solvent	Reported Use & Compatibility	Notes & Considerations
Methanol	Used for crystallization and HPLC analysis [2].	A common solvent for storage and analysis.

Solvent	Reported Use & Compatibility	Notes & Considerations
Ethanol	Used for extraction and solubilization; 5000 mg/L solubility [3] [1].	A standard, well-tolerated solvent for stock solutions.
Ethyl Acetate	Used for extraction of nigericin from fermentation broth [3].	Useful for initial purification steps.
Ethyl Acetate/Ethanol Mixture	A 7:3 (v/v) mixture was optimized for extraction [3].	This specific ratio may improve extraction efficiency.
Acetonitrile	Used in LC-MS/MS methods for analyte extraction [4].	Compatible with analytical techniques.

Frequently Asked Questions & Troubleshooting

Q1: How should I prepare a stock solution of nigericin?

- **Recommended Solvent:** Prepare a concentrated stock solution in **100% ethanol or methanol** [1]. For example, a 10 mM stock can be made by dissolving 7.25 mg of **nigericin** in 1 mL of solvent.
- **Protocol:** Gently vortex and warm the solution slightly if necessary to ensure complete dissolution.
- **Storage:** Aliquot and store the stock solution at -20°C. Avoid repeated freeze-thaw cycles to maintain stability.

Q2: My nigericin is precipitating in the aqueous assay buffer. What should I do?

- **Cause:** This is expected due to **nigericin's** very low water solubility [1]. Precipitation occurs when the stock solution is diluted into an aqueous medium.
- **Solution:**
 - **Ensure Dilution is Appropriate:** The final concentration of the organic solvent in your assay should typically not exceed 1% (v/v).
 - **Use a Carrier:** The small amount of solvent from your stock solution acts as a carrier. Vortex the assay mixture thoroughly immediately after adding the stock solution.

- **Confirm Activity:** Despite potential precipitation, the compound is often still biologically active as it can interact with cell membranes [5] [6].

Q3: Which solvents should I avoid with nigericin?

The search results do not explicitly list incompatible solvents. However, based on its chemical nature:

- **Avoid solvents in which nigericin has low solubility**, as this will make stock solution preparation impossible.
- **Always check chemical compatibility** with all plastics (e.g., tubing, plate readers) and filters in your experimental setup, as organic solvents can degrade certain materials.

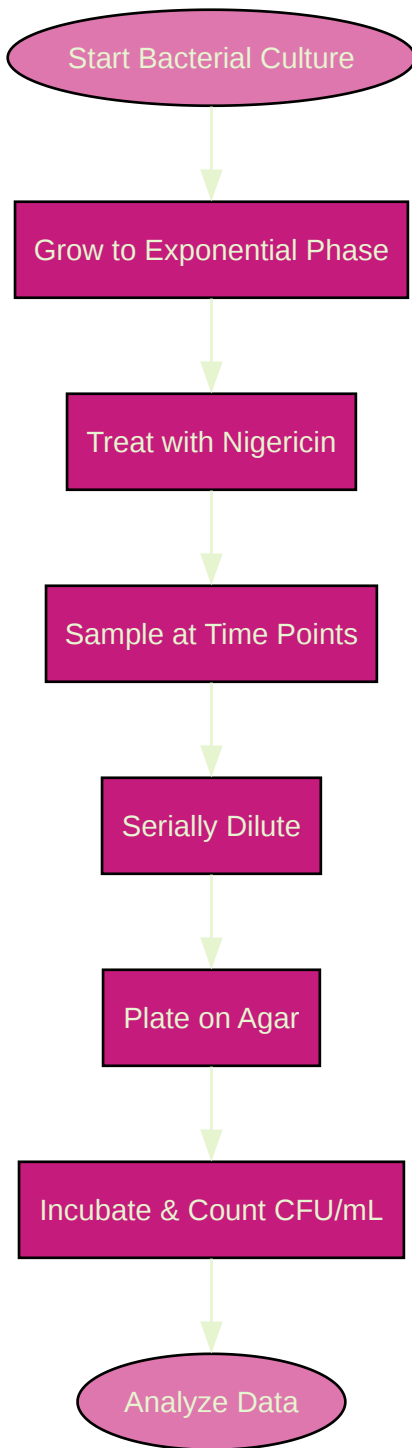
Detailed Experimental Protocols

Protocol: Antibacterial Activity Assay (Time-Kill)

This protocol is adapted from methods used to evaluate **nigericin** against multidrug-resistant bacteria [5].

- **Step 1: Preparation.** Dilute an overnight bacterial culture (e.g., *S. aureus*) 1:100 in fresh Mueller-Hinton (MH) liquid medium.
- **Step 2: Inoculation and Treatment.** Grow the culture to the exponential phase ($\sim 1 \times 10^8$ CFU/mL). Add **nigericin** (from an ethanol stock) to the desired concentration (e.g., 1-8 \times MIC). Include an untreated control with an equal volume of solvent.
- **Step 3: Sampling and Plating.** At various time points (e.g., 0, 2, 4, 6, 24 hours), withdraw samples. Serially dilute them in sterile phosphate-buffered saline (PBS) and plate on drug-free agar plates.
- **Step 4: Incubation and Counting.** Incubate plates at 37°C for 24 hours. Count the colonies to determine the viable bacteria (CFU/mL).

The workflow below outlines the key steps of this assay.



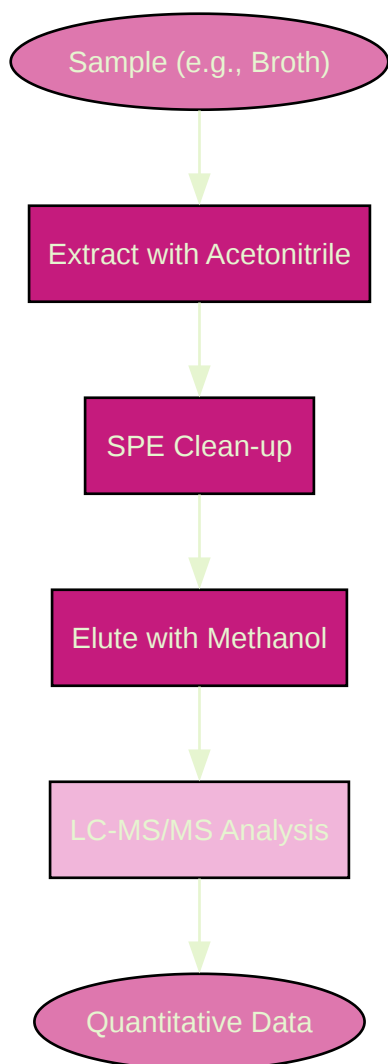
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Protocol: Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This method is based on a standardized protocol for detecting polyether antibiotics in complex matrices [4]. It is useful for quantifying **nigericin** in fermentation broth or checking stability.

- **Step 1: Extraction.** For liquid samples (e.g., fermentation broth), extract with acetonitrile. Vortex mix and centrifuge. Combine the supernatant.
- **Step 2: Clean-up.** Load the extract onto an Oasis HLB solid-phase extraction (SPE) column. Wash with water and methanol-water. Elute **nigericin** with methanol.
- **Step 3: LC-MS/MS Analysis.**
 - **Column:** BEH C18, 1.7 μm , 50 mm \times 2.1 mm.
 - **Mobile Phase A:** Methanol.
 - **Mobile Phase B:** Aqueous phase (10 mM ammonium acetate with 0.1% formic acid).
 - **Gradient:** See [4] for details.
 - **Detection:** Multiple Reaction Monitoring (MRM) in positive ion mode. For **nigericin**, monitor the transition **m/z 742.7 -> 657.6** [4].

The following diagram visualizes this analytical workflow.



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